N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
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Overview
Description
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of two benzothiazole moieties connected through a butanamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea . Another approach is the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases . Additionally, the cyclization of thiocarbamates followed by decomposition of the 2-alkoxybenzothiazoles prepared is also a viable method .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. The choice of solvents, catalysts, and reaction parameters is crucial to achieving the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl or sulfinyl derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit microbial growth, and scavenge free radicals . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-3-Allyl-1,3-benzothiazol-2(3H)-ylidene]-3-chlorobenzamide
- 1,3-benzothiazol-2(3H)-ones with various substituents
Uniqueness
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is unique due to its dual benzothiazole moieties connected through a butanamide linker. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H15N3O2S2 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C18H15N3O2S2/c22-16(20-18-19-13-7-2-4-9-15(13)24-18)10-5-11-21-17(23)12-6-1-3-8-14(12)25-21/h1-4,6-9H,5,10-11H2,(H,19,20,22) |
InChI Key |
LRRXGGUKNZVVEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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